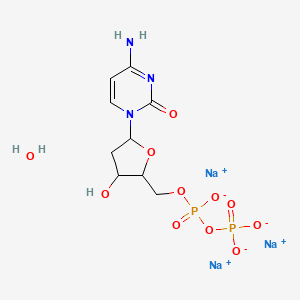
2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde: is an aromatic aldehyde with the molecular formula C8H5BrClFO and a molecular weight of 251.48 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a methyl group and an aldehyde functional group. It is a yellow to pale yellow solid at room temperature .
準備方法
Synthetic Routes and Reaction Conditions:
Halogenation: The synthesis of 2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde typically involves the halogenation of a suitable precursor.
Industrial Production Methods: Industrial production may involve multi-step synthesis, including the use of catalysts and specific reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: 2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to replace halogen atoms.
Major Products:
Oxidation: Formation of 2-Bromo-3-chloro-6-fluoro-4-methylbenzoic acid.
Reduction: Formation of 2-Bromo-3-chloro-6-fluoro-4-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: 2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: This compound can be used in the development of new drugs, particularly those targeting specific biological pathways involving halogenated aromatic compounds.
Industry:
作用機序
The mechanism of action of 2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its reactivity and binding affinity to certain enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects .
類似化合物との比較
2-Bromo-4-methylbenzaldehyde: Similar structure but lacks chlorine and fluorine atoms.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Contains different halogenation pattern and an additional trifluoromethyl group.
Uniqueness:
Halogenation Pattern: The unique combination of bromine, chlorine, and fluorine atoms in 2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde provides distinct reactivity and properties compared to other similar compounds.
Functional Groups: The presence of both an aldehyde group and a methyl group on the benzene ring further distinguishes it from other halogenated benzaldehydes.
特性
分子式 |
C8H5BrClFO |
|---|---|
分子量 |
251.48 g/mol |
IUPAC名 |
2-bromo-3-chloro-6-fluoro-4-methylbenzaldehyde |
InChI |
InChI=1S/C8H5BrClFO/c1-4-2-6(11)5(3-12)7(9)8(4)10/h2-3H,1H3 |
InChIキー |
FPKVLNXJHOKUJQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1Cl)Br)C=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B12498520.png)
![1-{2-[(3,4-Difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498529.png)
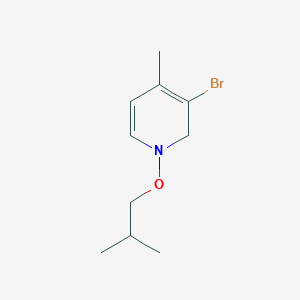
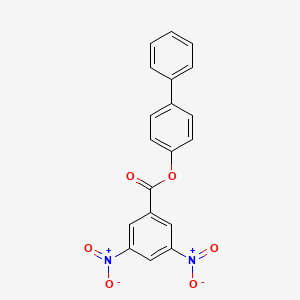

![5-({3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12498552.png)
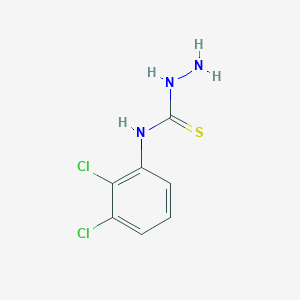
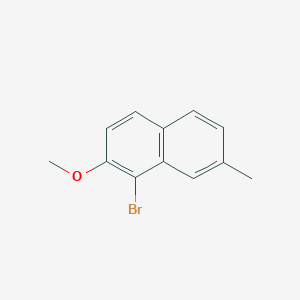
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B12498570.png)
![N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-3-(prop-2-yn-1-yloxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12498580.png)
![[7,7-bis(6-bromohexyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B12498604.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromonaphthalen-1-yl)carbonyl]amino}benzoate](/img/structure/B12498609.png)
![5-({3-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12498612.png)
